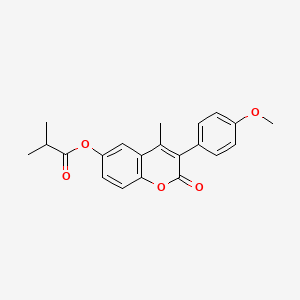

3-(5-氯代噻吩-2-基)-5-甲基-1H-吡唑

描述

Thiophene-based compounds, such as those containing a 5-chlorothiophen-2-yl group, are a significant class of heterocyclic compounds. They have diverse applications in medicinal chemistry and material science due to their wide range of therapeutic properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The exact molecular structure of “3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole” would need to be determined through methods such as X-ray crystallography.Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions. For instance, they can undergo carbon–carbon bond formation using transition metal catalysis through C–S bond cleavage .科学研究应用

a. 抗炎特性:噻吩衍生物具有抗炎作用。 虽然关于该化合物的具体研究有限,但其与其他抗炎药物的结构相似性表明其在调节炎症途径方面具有潜力 .

b. 抗癌活性:含噻吩的化合物因其抗癌特性而受到研究。 虽然关于3-(5-氯代噻吩-2-基)-5-甲基-1H-吡唑的直接研究很少,但其噻吩部分可能有助于细胞毒性和凋亡诱导 .

c. 抗菌潜力:噻吩通常表现出抗菌活性。 研究人员可以考虑该化合物独特的取代模式,探索其对细菌、真菌或病毒的功效 .

d. 心血管应用:噻吩衍生物已被研究作为潜在的降压和抗动脉粥样硬化剂。 虽然还需要更多研究,但3-(5-氯代噻吩-2-基)-5-甲基-1H-吡唑可能有助于心血管药物的开发 .

材料科学和有机电子

噻吩在有机半导体、有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 中起着至关重要的作用。以下是我们的化合物如何融入其中的:

a. 有机半导体:噻吩的π共轭体系允许电荷传输。 研究人员可以探索使用3-(5-氯代噻吩-2-基)-5-甲基-1H-吡唑设计用于电子设备的高效有机半导体 .

b. OFET 和 OLED:基于噻吩的材料对于 OFET 和 OLED 至关重要。 将我们的化合物纳入这些器件可以提高性能和稳定性 .

工业化学

噻吩的应用范围超出了制药和电子领域:

a. 防腐蚀剂:噻吩衍生物是有效的防腐蚀剂。 研究人员可以探索该化合物在保护金属免受腐蚀方面的潜力 .

b. 金属络合剂: 鉴于其硫原子,3-(5-氯代噻吩-2-基)-5-甲基-1H-吡唑可以作为金属络合剂,帮助各种化学过程 .

作用机制

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system they interact with. For instance, some thiophene derivatives have been found to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

安全和危害

The safety and hazards associated with a specific thiophene derivative would depend on its exact structure. For example, a compound like 3-(5-chlorothiophen-2-yl)propanoic acid is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJDVJRMHQFPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)

![5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2432794.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2432798.png)

![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2432799.png)

![3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2432804.png)